molecular formula C24H25N3O3S B11665385 N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B11665385
M. Wt: 435.5 g/mol
InChI Key: WELXHRNTNCBPIF-KOEQRZSOSA-N
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Description

N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a hydrazinecarbonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions may include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and hydrazine derivatives, such as:

  • N-METHYL-N-(4-{N’-[(E)-[4-(METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE
  • N-METHYL-N-(4-{N’-[(E)-[4-(ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE

Uniqueness

The uniqueness of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H25N3O3S/c1-18(2)20-11-9-19(10-12-20)17-25-26-24(28)21-13-15-22(16-14-21)27(3)31(29,30)23-7-5-4-6-8-23/h4-18H,1-3H3,(H,26,28)/b25-17+

InChI Key

WELXHRNTNCBPIF-KOEQRZSOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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